molecular formula C19H28I3N3O9 B1221856 Methylglucamine metrizoate CAS No. 18555-27-6

Methylglucamine metrizoate

Katalognummer: B1221856
CAS-Nummer: 18555-27-6
Molekulargewicht: 823.2 g/mol
InChI-Schlüssel: TXKOGNLDVKUFSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylglucamine metrizoate is a compound used primarily as a contrast medium in radiographic imaging. It is a salt formed from the combination of methylglucamine and metrizoic acid. This compound is known for its high solubility and low toxicity, making it suitable for enhancing the visibility of internal body structures during X-ray examinations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methylglucamine metrizoate is synthesized by reacting metrizoic acid with methylglucamine. The reaction typically involves dissolving metrizoic acid in water and then adding methylglucamine under controlled conditions to form the salt. The reaction is carried out at room temperature and requires careful monitoring to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process includes the purification of the final product to remove any impurities and ensure high purity. The compound is then formulated into a solution with the appropriate concentration for use as a contrast medium .

Analyse Chemischer Reaktionen

Types of Reactions

Methylglucamine metrizoate primarily undergoes substitution reactions due to the presence of iodine atoms in its structure. These reactions can be influenced by various reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include reducing agents and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Diagnostic Imaging

1.1 Radiological Procedures
Methylglucamine metrizoate is predominantly used in diagnostic imaging to improve the contrast of vascular structures and organs. Its high iodine content allows for effective visualization of blood vessels and tissues during X-ray and CT imaging. This is crucial for diagnosing conditions such as tumors, vascular diseases, and other abnormalities.

1.2 Case Studies

  • A study highlighted the effectiveness of this compound in enhancing the visualization of cerebral vasculature during angiographic procedures, demonstrating its utility in diagnosing cerebrovascular diseases .
  • Another clinical trial compared the cardiovascular effects of this compound with other contrast agents, revealing a favorable safety profile with minimal adverse reactions .

Toxicity Studies

2.1 Safety Profile Assessment
Research has been conducted to evaluate the toxicity of this compound when administered via different routes, such as carotid artery injections. These studies are essential for understanding the safety and potential side effects associated with its use in humans.

2.2 Findings

  • A comparative study on the toxicity of this compound indicated that it has a lower incidence of adverse cardiovascular effects compared to other iodinated contrast agents .
  • An investigation into the effects on dogs demonstrated that while some mild reactions were observed, they were significantly less severe than those associated with alternative contrast agents .

Pharmacokinetics and Mechanism of Action

3.1 Absorption and Distribution
this compound is rapidly absorbed into the bloodstream after injection, with peak plasma concentrations occurring shortly after administration. Its distribution is primarily to vascular structures, allowing for effective imaging.

3.2 Mechanism of Action
The compound works by increasing the attenuation of X-rays due to its high iodine content, which absorbs X-rays more effectively than surrounding tissues, thereby enhancing image contrast.

Comparative Studies

4.1 Efficacy Against Other Contrast Agents
Comparative studies have evaluated this compound against other iodinated contrast media such as diatrizoate and iothalamate. These studies focus on aspects such as efficacy, safety, and patient tolerance.

Contrast Agent Efficacy Safety Profile Adverse Reactions
This compoundHighFavorableMinimal
DiatrizoateModerateModerateHigher incidence
IothalamateHighVariableModerate

Wirkmechanismus

The mechanism of action of methylglucamine metrizoate involves its ability to enhance the contrast of internal body structures during X-ray imaging. The compound contains iodine atoms, which have a high atomic number and can effectively absorb X-rays. This absorption creates a clear contrast between the areas containing the compound and the surrounding tissues, allowing for detailed imaging .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methylglucamine metrizoate is unique due to its combination of high solubility, low toxicity, and effective contrast enhancement. These properties make it a preferred choice for various diagnostic imaging procedures, providing clear and detailed images with minimal side effects .

Eigenschaften

IUPAC Name

3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4.C7H17NO5/c1-4(18)16-10-7(13)6(12(20)21)8(14)11(9(10)15)17(3)5(2)19;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-3H3,(H,16,18)(H,20,21);4-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKOGNLDVKUFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)N(C)C(=O)C)I.CNCC(C(C(C(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28I3N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274748
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18555-27-6, 7241-11-4
Record name Isopaque cerebral
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(methylamino)-D-glucitol 3-(acetylamino)-5-(acetylmethylamino)-2,4,6-triiodobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.